molecular formula C4H5Br B041608 1-Bromo-2-butyne CAS No. 3355-28-0

1-Bromo-2-butyne

Cat. No.: B041608
CAS No.: 3355-28-0
M. Wt: 132.99 g/mol
InChI Key: LNNXOEHOXSYWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-butyne, also known as 1-(Bromomethyl)-2-methylacetylene, is a propargyl bromide derivative. It is one of the constitutional isomers of bromo butyne. This compound is characterized by its clear pale yellow-greenish liquid form and has a molecular formula of C₄H₅Br . It is commonly used in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Target of Action

1-Bromo-2-butyne is a propargyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo nucleophilic substitution or addition reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . The bromine atom in this compound acts as a leaving group, making the compound a good electrophile .

Biochemical Pathways

This compound participates in several biochemical pathways. For instance, it has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 . Furthermore, it may be used in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, and axially chiral teranyl compounds .

Result of Action

The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or addition reactions . The specific products formed would depend on the nucleophile used in the reaction .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also important to take precautionary measures against static discharges .

Preparation Methods

1-Bromo-2-butyne can be synthesized through several methods. One common method involves the reaction of 2-butyn-1-ol with phosphorus tribromide in the presence of an organic solvent and pyridine . The process involves the following steps:

Chemical Reactions Analysis

1-Bromo-2-butyne undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium amide and nucleophiles like amines. Major products formed from these reactions include various substituted alkynes and allenes .

Comparison with Similar Compounds

1-Bromo-2-butyne can be compared with other similar compounds such as:

  • 1-Bromo-2-pentyne
  • 4-Bromo-1-butyne
  • 2-Butyn-1-yl bromide
  • 2-Butynyl bromide
  • 3-Bromo-1-propynylbenzene

These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its specific use in the synthesis of axially chiral teranyl compounds and its role in pharmaceutical preparations .

Properties

IUPAC Name

1-bromobut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXOEHOXSYWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373595
Record name 1-Bromo-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3355-28-0
Record name 1-Bromo-2-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3355-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-butyne
Reactant of Route 2
1-Bromo-2-butyne
Reactant of Route 3
1-Bromo-2-butyne
Reactant of Route 4
1-Bromo-2-butyne
Reactant of Route 5
1-Bromo-2-butyne
Reactant of Route 6
1-Bromo-2-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.